molecular formula C31H52N9O15P3S B160236 [[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 137823-47-3

[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B160236
CAS No.: 137823-47-3
M. Wt: 915.8 g/mol
InChI Key: IAOHLYSIIUCHRD-AWCCZRSHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves the biotinylation of 2’-deoxyadenosine 5’-triphosphate. The process typically includes the reaction of dATP with biotin derivatives under specific conditions that facilitate the attachment of the biotin moiety to the nucleotide. The reaction conditions often involve the use of catalysts and specific pH levels to ensure the efficiency of the biotinylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to produce large quantities of the compound with high purity. Quality control measures are implemented to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions include modified biotinylated nucleotides with altered binding properties or functional groups that enable specific applications in molecular biology and biochemistry .

Scientific Research Applications

[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate exerts its effects by being incorporated into DNA strands during synthesis. The biotin moiety allows for the subsequent binding of streptavidin or avidin conjugates, enabling the detection and analysis of the labeled DNA. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair. The pathways involved in its mechanism of action include the incorporation of the biotinylated nucleotide into the growing DNA strand and the subsequent binding of detection reagents .

Comparison with Similar Compounds

Similar Compounds

    Biotinylated dCTP: Another biotinylated nucleotide used for similar labeling purposes.

    Biotinylated dGTP: Used in molecular biology for labeling and detection.

    Biotinylated dTTP: Employed in various DNA labeling techniques

Uniqueness

[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its specific incorporation into DNA probes by nick translation, making it highly efficient for labeling and detection purposes. Its biotin moiety provides strong binding affinity to streptavidin or avidin, enabling sensitive and specific detection in various applications .

Properties

CAS No.

137823-47-3

Molecular Formula

C31H52N9O15P3S

Molecular Weight

915.8 g/mol

IUPAC Name

[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1

InChI Key

IAOHLYSIIUCHRD-AWCCZRSHSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine-5'-triphosphate
bio-13-dAPPTP

Origin of Product

United States

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